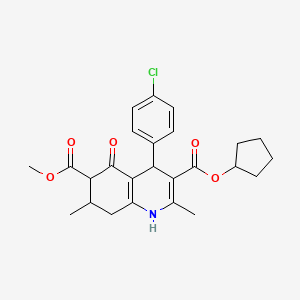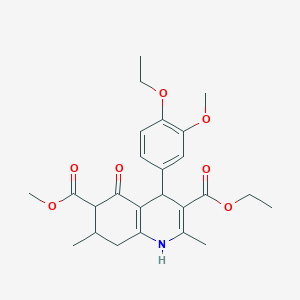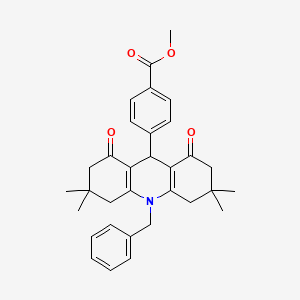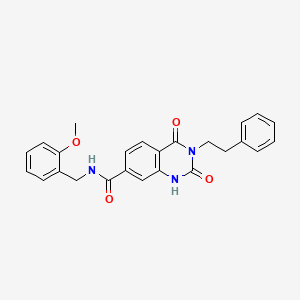
3-Cyclopentyl 6-methyl 4-(4-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of quinoline derivatives, characterized by a bicyclic structure containing a quinoline ring fused with a cyclohexane ring.
- Its systematic IUPAC name is quite a mouthful, but let’s break it down:
3-Cyclopentyl: Indicates a cyclopentyl group attached at position 3 of the quinoline ring.
6-methyl: Refers to a methyl group at position 6.
4-(4-chlorophenyl): Describes a 4-chlorophenyl group attached at position 4.
2,7-dimethyl: Indicates two methyl groups at positions 2 and 7.
5-oxo: Refers to a ketone (carbonyl) group at position 5.
1,4,5,6,7,8-hexahydro: Indicates a six-membered saturated ring (hexahydroquinoline) formed by reducing the double bonds in the quinoline ring.
3,6-dicarboxylate: Specifies carboxylate groups at positions 3 and 6.
- This compound has potential applications in drug discovery due to its structural features.
Preparation Methods
- The synthetic routes to prepare this compound involve multi-step processes.
- One common approach is the Suzuki–Miyaura coupling , which allows the introduction of the cyclopentyl and 4-chlorophenyl groups. In this reaction, an arylboronic acid (boron reagent) reacts with an aryl halide (chlorophenyl) in the presence of a palladium catalyst to form the desired bond .
- Additional steps include methylations and carboxylation reactions to introduce the methyl and carboxylate groups.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: The ketone group at position 5 can be oxidized to a carboxylic acid.
Reduction: Reduction of the carbonyl group could yield a secondary alcohol.
Substitution: The cyclopentyl and 4-chlorophenyl groups are susceptible to substitution reactions.
- Common reagents include palladium catalysts, boron reagents, and reducing agents.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antitumor or anti-inflammatory agent.
Biological Studies: Investigating its effects on cellular pathways and receptors.
Industrial Applications: Could be used as a precursor for other compounds.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- It likely interacts with specific protein targets or enzymes involved in disease pathways.
Comparison with Similar Compounds
- Similar compounds include other quinoline derivatives, such as quinine and chloroquine.
- What sets this compound apart is its unique combination of cyclopentyl, chlorophenyl, and hexahydroquinoline moieties.
Properties
Molecular Formula |
C25H28ClNO5 |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
3-O-cyclopentyl 6-O-methyl 4-(4-chlorophenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C25H28ClNO5/c1-13-12-18-22(23(28)19(13)24(29)31-3)21(15-8-10-16(26)11-9-15)20(14(2)27-18)25(30)32-17-6-4-5-7-17/h8-11,13,17,19,21,27H,4-7,12H2,1-3H3 |
InChI Key |
VGRIELWVEQPBKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(C(=C(N2)C)C(=O)OC3CCCC3)C4=CC=C(C=C4)Cl)C(=O)C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11449584.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-4-fluorobenzamide](/img/structure/B11449588.png)



![3-Benzyl-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11449618.png)
![2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethanone](/img/structure/B11449620.png)
![Ethyl 4-({[1-(3-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11449629.png)
![N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(tetrahydrofuran-2-ylmethyl)isovalinamide](/img/structure/B11449637.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B11449640.png)
![6-Tert-butyl-3-[(3-methoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11449647.png)
![Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11449651.png)
![5-[(2-chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11449653.png)
![Ethyl 5-carbamoyl-2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11449664.png)
